molecular formula C22H26N2O2 B5978041 1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine

1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine

Cat. No. B5978041
M. Wt: 350.5 g/mol
InChI Key: IDHIMKOPSANQIT-UHFFFAOYSA-N
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Description

1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FMPJP, and it has been synthesized through various methods to explore its properties and potential uses.

Mechanism of Action

The mechanism of action of 1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine is not fully understood. However, it is believed to interact with the GABAergic and opioid systems in the brain, which are involved in the regulation of pain and anxiety.
Biochemical and Physiological Effects:
Studies have shown that 1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine has anti-inflammatory and analgesic effects in animal models. This compound has also been shown to reduce anxiety-like behavior in rodents. Additionally, this compound has been found to have low toxicity and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

The advantages of using 1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine in lab experiments include its potential applications in drug discovery and development, as well as its anti-inflammatory and analgesic properties. However, limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its safety and efficacy in humans.

Future Directions

For research on 1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine include exploring its potential use in the treatment of various diseases, such as chronic pain, anxiety disorders, and inflammation. Additionally, further studies are needed to determine its safety and efficacy in humans, as well as its mechanism of action. The development of new synthetic methods to improve the yield and purity of this compound is also an area of future research.

Synthesis Methods

The synthesis of 1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine involves the reaction of 2-phenylethylamine with 3-furylacrolein to form the intermediate compound 2-(3-furyl)-5-methyl-1,3-oxazole-4-carboxaldehyde. This intermediate is then reacted with piperidine to form the final product. The synthesis of this compound has been optimized to achieve high yield and purity.

Scientific Research Applications

1-{[2-(3-furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and anxiolytic properties. This compound has also been explored for its potential use in drug discovery and development.

properties

IUPAC Name

2-(furan-3-yl)-5-methyl-4-[[2-(2-phenylethyl)piperidin-1-yl]methyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O2/c1-17-21(23-22(26-17)19-12-14-25-16-19)15-24-13-6-5-9-20(24)11-10-18-7-3-2-4-8-18/h2-4,7-8,12,14,16,20H,5-6,9-11,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHIMKOPSANQIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=COC=C2)CN3CCCCC3CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{[2-(3-Furyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-(2-phenylethyl)piperidine

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